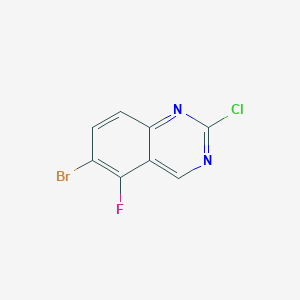

6-Bromo-2-chloro-5-fluoroquinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-2-chloro-5-fluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClFN2/c9-5-1-2-6-4(7(5)11)3-12-8(10)13-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNARNYXKIGAJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC=C2C(=C1Br)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Bromo-2-chloro-5-fluoroquinazoline CAS number 1036756-07-6

An In-Depth Technical Guide to 6-Bromo-2-chloro-5-fluoroquinazoline (CAS: 1036756-07-6)

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a highly functionalized heterocyclic compound that has emerged as a valuable building block in modern drug discovery. Its strategic importance lies in the orthogonal reactivity of its substituents on the quinazoline scaffold. The quinazoline ring system itself is a privileged structure, forming the core of numerous therapeutic agents known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2]

This guide provides a comprehensive technical overview of this compound, focusing on its chemical properties, a plausible and detailed synthetic route, its unique reactivity profile, and its application as a key intermediate. The discussion is framed from the perspective of a medicinal chemist, emphasizing the rationale behind synthetic choices and the strategic application of its distinct reaction sites to build molecular complexity.

Physicochemical and Spectral Properties

A clear understanding of the compound's physical and spectral properties is fundamental for its use in synthesis. The data presented below has been aggregated from supplier technical data sheets and predictive modeling.

| Property | Value | Source(s) |

| CAS Number | 1036756-07-6 | [3][4] |

| Molecular Formula | C₈H₃BrClFN₂ | [5] |

| Molecular Weight | 261.48 g/mol | [5] |

| Appearance | Off-white to light yellow solid | [6] |

| Boiling Point | 309.5 ± 35.0 °C (Predicted) | [6] |

| Density | 1.836 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | -1.01 ± 0.30 (Predicted) | [6] |

| InChI Key | XCNARNYXKIGAJU-UHFFFAOYSA-N | [7] |

| SMILES | N1=C2C(C(F)=C(Br)C=C2)=CN=C1Cl | [7] |

Synthesis Pathway: A Multi-Step Approach

While specific literature detailing the exact synthesis of this compound is not publicly prevalent, a robust and logical pathway can be constructed based on well-established quinazoline chemistry.[1][8][9] The most common methods involve the cyclization of substituted anthranilic acid derivatives.[9][10]

The proposed synthesis begins with a suitably substituted aniline, proceeds through the formation of the critical quinazolinone intermediate, and concludes with chlorination to yield the target compound.

Sources

- 1. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]

- 2. scielo.org.za [scielo.org.za]

- 3. 1036756-07-6|this compound|BLD Pharm [bldpharm.com]

- 4. 6-BroMo-2-chloro-5-fluoro-quinazoline | 1036756-07-6 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. 6-BroMo-2-chloro-5-fluoro-quinazoline CAS#: 1036756-07-6 [chemicalbook.com]

- 7. 6-BroMo-2-chloro-5-fluoro-quinazoline(1036756-07-6) 1H NMR [m.chemicalbook.com]

- 8. generis-publishing.com [generis-publishing.com]

- 9. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijarsct.co.in [ijarsct.co.in]

An In-depth Technical Guide to 6-Bromo-2-chloro-5-fluoroquinazoline

This technical guide provides a comprehensive overview of the chemical properties of 6-Bromo-2-chloro-5-fluoroquinazoline, a key heterocyclic building block for researchers, scientists, and professionals in drug development. This document delves into its fundamental molecular characteristics, physicochemical properties, and its relevance in the broader context of medicinal chemistry.

Introduction: The Significance of Quinazoline Scaffolds

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules. In recent years, several quinazoline-based drugs have received FDA approval, particularly as anticancer agents, including gefitinib, erlotinib, and lapatinib. The strategic placement of various substituents on the quinazoline ring system allows for the fine-tuning of their pharmacological profiles. The subject of this guide, this compound, is a halogenated quinazoline derivative that serves as a versatile intermediate in the synthesis of novel therapeutic agents. The presence of bromine, chlorine, and fluorine atoms at specific positions offers multiple reaction sites for further chemical modifications, making it a valuable tool for creating diverse chemical libraries for drug discovery.

Core Molecular Attributes

The fundamental identity of a chemical compound is defined by its molecular formula and weight. These parameters are crucial for stoichiometric calculations in synthesis, as well as for analytical characterization.

Molecular Formula and Structure

The molecular formula for this compound is C8H3BrClFN2 [1][2][3][4]. This formula indicates the presence of eight carbon atoms, three hydrogen atoms, one bromine atom, one chlorine atom, one fluorine atom, and two nitrogen atoms.

The structural arrangement of these atoms is depicted in the following diagram:

Caption: Chemical structure of this compound.

Molecular Weight

The molecular weight of this compound has been consistently reported as approximately 261.48 g/mol [1][2][4]. A more precise molar mass is 261.4782232 g/mol [3]. This value is essential for accurate measurements in experimental protocols.

Physicochemical and Identification Data

A summary of the key physicochemical properties and identifiers for this compound is provided in the table below for easy reference. These data are critical for experimental design, safety considerations, and regulatory documentation.

| Property | Value | Source(s) |

| Molecular Formula | C8H3BrClFN2 | [1][2][3][4] |

| Molecular Weight | 261.48 g/mol | [1][2][4] |

| CAS Number | 1036756-07-6 | [1][2][3] |

| Appearance | Off-white to light yellow solid | [5] |

| Purity | ≥97% (typical) | [1] |

| Boiling Point (Predicted) | 309.5±35.0 °C | [5] |

| Density (Predicted) | 1.836±0.06 g/cm³ | [5] |

| pKa (Predicted) | -1.01±0.30 | [5] |

| Storage Temperature | 2-8°C, under nitrogen | [5] |

| InChI | InChI=1S/C8H3BrClFN2/c9-5-1-2-6-4(7(5)11)3-12-8(10)13-6/h1-3H | [4] |

| SMILES | FC1=C(Br)C=CC2=NC(Cl)=NC=C12 | [2][4] |

Experimental Considerations and Applications

The trifecta of halogen substituents on the quinazoline core of this compound provides a rich platform for synthetic transformations. The chlorine atom at the 2-position is particularly susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. The bromine and fluorine atoms on the benzene ring can also be targeted for a range of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings.

This chemical versatility makes this compound a valuable starting material for the synthesis of targeted libraries of compounds for screening in drug discovery programs. The quinazoline scaffold itself is a known "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity.

The following workflow illustrates the potential synthetic utility of this compound in a drug discovery context:

Caption: Synthetic workflow from a building block to a drug candidate.

Conclusion

This compound is a well-characterized chemical entity with a defined molecular weight and formula. Its true value for research and development lies in its potential as a versatile building block for the synthesis of novel quinazoline derivatives. The strategic placement of three different halogen atoms provides chemists with a powerful tool to explore chemical space and develop new therapeutic agents. This guide has provided the core technical specifications of this compound, which should serve as a valuable resource for scientists working in the field of medicinal chemistry and drug discovery.

References

-

This compound, min 97%, 100 mg . CP Lab Safety. [Link]

-

This compound . Doron Scientific. [Link]

-

6-BroMo-2-chloro-5-fluoro-quinazoline . ChemBK. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-2-chloro-5-fluoroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical parameters of 6-Bromo-2-chloro-5-fluoroquinazoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The focus is on its solubility and stability, which are pivotal for its development as a potential therapeutic agent. This document is structured to offer not just data and protocols, but also the scientific rationale behind the experimental designs, ensuring a deeper understanding for researchers in the field.

Introduction to this compound

This compound is a halogenated quinazoline derivative. The quinazoline scaffold is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The specific substitutions of bromine, chlorine, and fluorine on the quinazoline ring of the target molecule are expected to modulate its physicochemical properties, biological activity, and metabolic stability.

A thorough understanding of the solubility and stability of this compound is a prerequisite for its advancement through the drug development pipeline, from early-stage discovery to formulation and clinical trials. This guide will delve into the theoretical and practical aspects of these properties.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, we can infer some of its characteristics from available data and predictions for structurally similar compounds.

| Property | Predicted/Available Value | Source |

| Molecular Formula | C₈H₃BrClFN₂ | [3] |

| Molecular Weight | 261.48 g/mol | [3] |

| Appearance | Off-white to light yellow solid | [3][4] |

| Boiling Point | 309.5 ± 35.0 °C (Predicted) | [3][4] |

| Density | 1.836 ± 0.06 g/cm³ (Predicted) | [3][4] |

| pKa | -1.01 ± 0.30 (Predicted) | [3][4] |

| Storage | 2-8°C, under an inert atmosphere (e.g., nitrogen) | [3][4] |

The predicted low pKa suggests that the compound is a very weak base. The multiple halogen substitutions contribute to its relatively high molecular weight and density. The recommended storage conditions indicate a potential sensitivity to atmospheric conditions or temperature.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability. For this compound, a comprehensive solubility assessment in both aqueous and organic solvents is essential.

Aqueous Solubility

Given its predicted low pKa and non-polar halogen substituents, the aqueous solubility of this compound is expected to be low. A systematic evaluation of its solubility across a physiologically relevant pH range is crucial.

This protocol outlines a standardized method for determining the equilibrium solubility of the compound at various pH levels.

Caption: Workflow for determining pH-dependent aqueous solubility.

Causality Behind Experimental Choices:

-

pH Range Selection: The chosen pH values (1.2, 4.5, 6.8, and 7.4) mimic the conditions in the gastrointestinal tract, providing insights into the compound's likely dissolution behavior in vivo.

-

Equilibrium Time: Allowing the system to reach equilibrium is critical for obtaining thermodynamically relevant solubility data. Monitoring concentrations over time ensures that equilibrium has been achieved.

-

Filtration: The use of a fine filter removes undissolved solid particles, ensuring that only the solubilized compound is quantified.

-

HPLC-UV Quantification: High-Performance Liquid Chromatography with UV detection is a robust and widely used analytical technique for the accurate quantification of small molecules in solution.[5]

Solubility in Organic Solvents

Solubility in organic solvents is important for purification, synthesis, and the development of analytical methods.

A straightforward approach to determining solubility in common organic solvents.

Caption: Protocol for determining solubility in organic solvents.

Trustworthiness of the Protocol: This protocol relies on visual inspection for initial screening, which is rapid but can be subjective. For more precise measurements, a gravimetric or spectroscopic method can be employed after achieving a saturated solution, similar to the aqueous solubility protocol.

Stability Assessment

Evaluating the chemical stability of this compound is essential to ensure its integrity during storage, formulation, and administration. Forced degradation studies are a key component of this assessment, providing insights into potential degradation pathways and the intrinsic stability of the molecule.[5][6]

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing.[5] The goal is to generate degradation products to develop and validate a stability-indicating analytical method.

This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing.[7]

Caption: Workflow for ICH-guided forced degradation studies.

Expertise & Experience Insights:

-

Rationale for Stress Conditions: Quinazoline derivatives have shown susceptibility to acidic and alkaline hydrolysis.[7] Therefore, these conditions are critical to investigate. Oxidative stress mimics potential degradation in the presence of peroxides or atmospheric oxygen. Thermal and photolytic studies assess the impact of storage and handling conditions.

-

Monitoring and Analysis: A stability-indicating HPLC method is crucial. This method must be able to resolve the parent compound from all significant degradation products. The use of a mass spectrometer (MS) detector is highly recommended for the identification and structural elucidation of the degradants.

-

Extent of Degradation: The goal is to achieve a modest level of degradation (e.g., 5-20%) to ensure that the degradation products are representative of the initial breakdown of the molecule without being overly complex.

Solid-State Stability

The stability of the compound in its solid form is critical for determining appropriate storage conditions and shelf-life.

This protocol assesses the stability of the solid compound under accelerated conditions.

-

Sample Preparation: Place a known amount of this compound in vials.

-

Storage Conditions: Store the vials under various conditions, such as:

-

40°C / 75% Relative Humidity (RH)

-

50°C

-

Ambient temperature (as a control)

-

-

Time Points: Analyze the samples at predetermined time points (e.g., 1, 2, 4 weeks).

-

Analysis: At each time point, assess the samples for:

-

Appearance: Any change in color or physical form.

-

Purity: Using a validated HPLC method to quantify the parent compound and detect any impurities.

-

Moisture Content: Using Karl Fischer titration if hygroscopicity is suspected.

-

Self-Validating System: By comparing the results from the stressed conditions to the control sample at ambient temperature, the protocol inherently validates the observed changes as being due to the applied stress.

Analytical Methodologies

The accurate assessment of solubility and stability relies on robust analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): The primary technique for quantifying the concentration of this compound and separating it from impurities and degradation products.[5] A reverse-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient is a common starting point for method development.

-

Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it is invaluable for confirming the identity of the parent compound and for the structural elucidation of degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for the definitive structural characterization of the compound and its degradation products, provided they can be isolated in sufficient quantity and purity.[8]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying functional groups and can be used to characterize the solid form of the compound.[9]

Conclusion

This guide has provided a comprehensive framework for evaluating the solubility and stability of this compound. While specific experimental data for this molecule is limited in the public domain, the principles and protocols outlined here, based on established scientific guidelines and knowledge of related compounds, offer a robust starting point for any research and development program. A thorough understanding and experimental determination of these properties are critical for unlocking the full therapeutic potential of this promising compound.

References

-

Singh, S., & Bakshi, M. (2003). The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour. Journal of Pharmaceutical and Biomedical Analysis, 31(4), 775-83. Retrieved from [Link]

-

Veerapandian, M., Marimuthu, M., Ilangovan, P., Ganguly, S., Yun, K. S., Kim, S., & An, J. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. Monatshefte für Chemie - Chemical Monthly, 140(7), 789-795. Retrieved from [Link]

-

Militaru, C., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2), 123-127. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Retrieved from [Link]

-

MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

-

Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 15638. Retrieved from [Link]

-

Science.gov. (n.d.). forced degradation study: Topics by Science.gov. Retrieved from [Link]

-

International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

-

TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (2017). Synthesis of Quinazoline derivatives and its Antimicrobial Activity. Retrieved from [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. rjptonline.org [rjptonline.org]

- 3. 6-BroMo-2-chloro-5-fluoro-quinazoline | 1036756-07-6 [amp.chemicalbook.com]

- 4. 6-BroMo-2-chloro-5-fluoro-quinazoline CAS#: 1036756-07-6 [m.chemicalbook.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. forced degradation study: Topics by Science.gov [science.gov]

- 7. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives – Oriental Journal of Chemistry [orientjchem.org]

The Quinazoline Scaffold: A Privileged Structure in Drug Discovery - From Serendipitous Discovery to Targeted Therapeutics

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Allure of Quinazoline

The quinazoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, stands as a cornerstone in medicinal chemistry.[1][2] Its structural resemblance to endogenous purines and pteridines has rendered it a "privileged structure," capable of interacting with a wide array of biological targets with high affinity and selectivity.[3] This guide provides an in-depth exploration of the discovery and historical evolution of quinazoline derivatives, tracing their journey from early, often serendipitous, syntheses to their current prominence as rationally designed, targeted therapeutics. We will delve into the key synthetic milestones, the elucidation of their diverse biological activities, and the structure-activity relationships that have guided the development of clinically successful drugs.

PART 1: The Genesis of a Scaffold: Early Discoveries and Synthetic Foundations

The story of quinazoline begins in the late 19th century, a period of burgeoning exploration in heterocyclic chemistry. The first documented synthesis of a quinazoline derivative was reported in 1869 by Griess, who obtained 2-cyano-3,4-dihydro-4-oxoquinazoline through the reaction of anthranilic acid and cyanogen.[4][5] However, the parent quinazoline molecule remained elusive until 1895, when August Bischler and Lang achieved its synthesis via the decarboxylation of quinazoline-2-carboxylic acid.[5][6]

A more practical synthesis of the parent quinazoline was later devised by Siegmund Gabriel in 1903.[5][6][7] This method involved the reduction of o-nitrobenzylamine to 2-aminobenzylamine, followed by condensation with formic acid to yield a dihydroquinazoline intermediate, which was then oxidized to quinazoline.[6] These early methods, while foundational, were often low-yielding and required harsh reaction conditions.

Foundational Synthetic Protocol: The Niementowski Quinazolinone Synthesis

A significant advancement in quinazoline chemistry came with the development of the Niementowski quinazolinone synthesis in 1895.[8][9] This robust and versatile method involves the thermal condensation of anthranilic acid with an amide to produce 4-oxo-3,4-dihydroquinazolines (quinazolinones).[9] The reaction typically proceeds by heating the reactants at high temperatures (130-150°C).[10]

Reaction Mechanism:

The mechanism of the Niementowski synthesis is believed to initiate with the acylation of the amino group of anthranilic acid by the amide, forming an o-amidobenzamide intermediate. This is followed by intramolecular cyclization and dehydration to yield the 4(3H)-quinazolinone.[11]

Caption: General workflow for microwave-assisted quinazoline synthesis.

Metal-Catalyzed Cross-Coupling Reactions

The advent of transition-metal catalysis has provided powerful tools for the construction of the quinazoline core and the introduction of diverse substituents. [12][13]Palladium-, copper-, and iron-catalyzed reactions have enabled the synthesis of complex quinazoline derivatives with high efficiency and regioselectivity. [12]For example, palladium-catalyzed three-component tandem reactions of 2-aminobenzonitriles, aldehydes, and arylboronic acids provide a direct route to diversely substituted quinazolines. [13]

PART 3: Unlocking Biological Potential: A Plethora of Pharmacological Activities

The quinazoline scaffold is a chameleon in the world of pharmacology, exhibiting a remarkable spectrum of biological activities. This versatility stems from its ability to interact with a multitude of biological targets, including enzymes, receptors, and nucleic acids.

| Biological Activity | Key Molecular Targets/Mechanisms of Action |

| Anticancer | Inhibition of protein kinases (e.g., EGFR, VEGFR), tubulin polymerization inhibition. [14][15] |

| Antibacterial | Inhibition of penicillin-binding proteins (PBPs), disruption of bacterial cell wall synthesis. [16][17][18] |

| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes, modulation of MAPK signaling pathways. [19][20][21] |

| Anticonvulsant | Modulation of GABAergic neurotransmission. [19] |

| Antiviral | Inhibition of viral replication enzymes. |

| Antimalarial | Inhibition of parasitic enzymes. |

The Anticancer Saga: Targeting Tyrosine Kinases

The most profound impact of quinazoline derivatives has been in the field of oncology. The discovery that 4-anilinoquinazoline derivatives could act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase revolutionized the treatment of certain cancers. [10] Signaling Pathway: EGFR Inhibition by Quinazoline Derivatives

Caption: Inhibition of the EGFR signaling pathway by quinazoline-based drugs.

This led to the development of several FDA-approved drugs:

-

Gefitinib (Iressa®): Approved in 2003 for the treatment of non-small-cell lung cancer (NSCLC). [14]* Erlotinib (Tarceva®): Approved in 2004, also for NSCLC. [14]* Lapatinib (Tykerb®): A dual EGFR and HER2 inhibitor, approved in 2007 for breast cancer.

-

Afatinib (Gilotrif®): An irreversible inhibitor of the ErbB family of receptors, approved in 2013. [17]

Structure-Activity Relationship (SAR) in Anticancer Quinazolines

Extensive SAR studies have been conducted to optimize the anticancer activity of quinazoline derivatives. Key findings include:

-

Position 4: Substitution with an anilino group is crucial for EGFR inhibitory activity. The nature of the substituent on the aniline ring significantly influences potency and selectivity. [14]* Positions 6 and 7: Introduction of small, electron-donating groups, such as methoxy groups, generally enhances activity. [14]* Position 2: Modifications at this position can modulate the pharmacokinetic properties of the molecule. [1]

Beyond Cancer: Antibacterial and Anti-inflammatory Applications

Recent research has highlighted the potential of quinazoline derivatives as novel antibacterial and anti-inflammatory agents.

-

Antibacterial Mechanism: Some quinazolinones have been shown to inhibit bacterial penicillin-binding proteins (PBPs), which are essential for cell wall synthesis. This mechanism is distinct from that of many existing antibiotics, offering a potential solution to the growing problem of antibiotic resistance. [17][18]

-

Anti-inflammatory Mechanism: Quinazoline derivatives can exert anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and the modulation of mitogen-activated protein kinase (MAPK) signaling pathways, which are key regulators of the inflammatory response. [19][20]

Conclusion: A Scaffold with an Enduring Legacy and a Bright Future

The journey of quinazoline derivatives from their initial synthesis to their current status as indispensable tools in drug discovery is a testament to the power of synthetic chemistry and medicinal chemistry. The versatility of the quinazoline scaffold, coupled with our ever-increasing understanding of its biological interactions, ensures its continued prominence in the development of novel therapeutics for a wide range of diseases. The ongoing exploration of new synthetic methodologies and the elucidation of novel mechanisms of action promise a bright future for this remarkable heterocyclic system.

References

-

Al-Suwaidan, I. A., et al. (2021). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 26(11), 3323. [Link]

-

Al-Tel, T. H. (2022). The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. Current Medicinal Chemistry, 29(1), 138-154. [Link]

-

Asaithambi, A., & Murugesan, S. (2022). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Medicinal Chemistry, 13(1), 18-38. [Link]

-

Bae, J. H., et al. (2014). Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. Journal of Medicinal Chemistry, 57(15), 6448-6463. [Link]

-

Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Letters in Organic Chemistry, 4(4), 234-245. [Link]

-

El-Sayed, M. A. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(14), 5393. [Link]

-

Hassan, A. S., et al. (2022). An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. Drug Development Research, 83(4), 859-890. [Link]

-

Hosseinzadeh, R., et al. (2019). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 7, 796. [Link]

-

Hosseinzadeh, R., et al. (2019). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 7, 796. [Link]

-

Kumar, A., et al. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 27(19), 6543. [Link]

-

Patel, K., et al. (2023). Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. International Journal for Multidisciplinary Research, 5(4), 1-10. [Link]

-

Deharkar, P., et al. (2021). Review on Synthesis Route of Quinazoline Based Hybrid Derivatives. Asian Journal of Chemistry, 33(11), 2525-2547. [Link]

-

Wikipedia. (2023). Quinazoline. [Link]

-

Wikipedia. (2023). Niementowski quinoline synthesis. [Link]

-

Sharma, P., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100803. [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of 2,4-disubstituted quinazolines. [Link]

-

MDPI. (2021). A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. [Link]

-

Bentham Science. (2025). Synthesis of Quinazoline Derivatives. [Link]

-

Al-Ostath, A., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules, 27(23), 8489. [Link]

-

Wikipedia. (2023). Niementowski quinazoline synthesis. [Link]

-

Aly, A. A., et al. (2007). Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. Beilstein Journal of Organic Chemistry, 3, 11. [Link]

-

Yang, L., et al. (2023). Design, Synthesis, Antibacterial Evaluation, Three-Dimensional Quantitative Structure–Activity Relationship, and Mechanism of Novel Quinazolinone Derivatives. Journal of Agricultural and Food Chemistry, 71(8), 3769-3780. [Link]

-

Hevener, K. E., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(9), 4439-4453. [Link]

-

Le, T. N., et al. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. Scientific Reports, 13(1), 11210. [Link]

-

Taliani, S., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. International Journal of Molecular Sciences, 25(10), 5493. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. [Link]

-

Al-Omar, M. A. (2010). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Heterocyclic Chemistry, 47(3), 479-503. [Link]

-

Rivera-Mancilla, E., et al. (2024). Compounds Consisting of Quinazoline, Ibuprofen, and Amino Acids with Cytotoxic and Anti-Inflammatory Effects. Molecules, 29(10), 2322. [Link]

-

ResearchGate. (n.d.). Gabriel method for quinazoline synthesis. [Link]

-

International Journal of Pharmaceutical Research and Applications. (2021). A Review on 4(3H)-quinazolinone synthesis. [Link]

-

El-Gamal, M. I., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Quinazoline-Based Anti-inflammatory Agents Acting as PDE4B Inhibitors. Chemical and Pharmaceutical Bulletin, 67(10), 1097-1107. [Link]

-

Bentham Science. (2022). The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. [Link]

Sources

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazoline - Wikipedia [en.wikipedia.org]

- 7. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]

- 12. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quinazoline synthesis [organic-chemistry.org]

- 14. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. eurekaselect.com [eurekaselect.com]

- 19. mdpi.com [mdpi.com]

- 20. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Compounds Consisting of Quinazoline, Ibuprofen, and Amino Acids with Cytotoxic and Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Halogen Advantage: A Technical Guide to the Biological Potential of Halogenated Quinazolines

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. The strategic incorporation of halogens—fluorine, chlorine, bromine, and iodine—onto this privileged scaffold has emerged as a powerful strategy to modulate and enhance its therapeutic potential. This in-depth technical guide provides a comprehensive exploration of the diverse biological activities of halogenated quinazolines, with a primary focus on their applications in oncology, infectious diseases, inflammation, and neuroscience. We will delve into the core mechanisms of action, present detailed experimental protocols for their evaluation, and provide a curated summary of key structure-activity relationship (SAR) insights. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical guidance for the rational design and evaluation of novel halogenated quinazoline-based therapeutics.

The Enduring Promise of the Quinazoline Scaffold

The quinazoline core, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a recurring motif in a multitude of biologically active molecules, both natural and synthetic.[1][2] Its rigid structure and versatile substitution points make it an ideal framework for interacting with a wide array of biological targets. Several quinazoline-based drugs have achieved clinical success, most notably in the field of oncology with epidermal growth factor receptor (EGFR) inhibitors like gefitinib and erlotinib.[3][4]

The introduction of halogens into the quinazoline framework is a well-established medicinal chemistry tactic to refine the pharmacological profile of these molecules. Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to its target protein, often leading to enhanced potency and improved pharmacokinetic properties.[5][6] This guide will systematically explore the significant impact of halogenation on the diverse biological activities of quinazolines.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Halogenated quinazolines have demonstrated remarkable potential as anticancer agents, primarily through their ability to inhibit key signaling pathways and cellular processes essential for tumor growth and survival.[7]

Mechanism of Action: Targeting Critical Oncogenic Drivers

Two of the most well-documented mechanisms of action for halogenated quinazolines in cancer are the inhibition of receptor tyrosine kinases and the disruption of microtubule dynamics.

The EGFR signaling pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[4][8] Halogenated quinazolines, particularly those with a 4-anilino substitution, have been extensively developed as EGFR inhibitors.[4] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream pro-survival pathways.[9] The presence of halogens on the anilino ring can significantly enhance binding affinity and selectivity. For instance, the first-generation EGFR inhibitors gefitinib and erlotinib feature chlorine and an ethynyl group, respectively, which contribute to their potent inhibitory activity.[3][10]

Signaling Pathway Diagram: EGFR Inhibition by Halogenated Quinazolines

Caption: EGFR inhibition by halogenated quinazolines blocks downstream signaling.

Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[11] Agents that interfere with microtubule dynamics are potent anticancer drugs.[12] Certain halogenated quinazolines have been shown to inhibit tubulin polymerization, the process by which tubulin dimers assemble to form microtubules.[7][13] This disruption of microtubule formation leads to mitotic arrest and ultimately apoptosis in rapidly dividing cancer cells.[12] Some halogenated quinazolines have been reported to bind to the colchicine-binding site on β-tubulin.[14]

Experimental Workflow: In Vitro Tubulin Polymerization Assay

Caption: Workflow for assessing tubulin polymerization inhibition.

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected halogenated quinazoline derivatives against various cancer cell lines.

| Compound ID/Reference | Halogen Substitution | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

| Compound 37[15] | - | MGC-803 | 1.95 | EGFR Inhibition |

| Compound 37[15] | - | Eca-109 | 2.46 | EGFR Inhibition |

| Compound 32[15] | - | A549 | 0.02 | Not Specified |

| Compound 23[15] | 3,4,5-trimethoxy | A2780 | 0.016 | hDHFR Inhibition |

| Compound 45[15] | 4-fluorophenyl | HepG-2 | 4.36 | CAII, CAIX, CAXII Inhibition |

| Compound 45[15] | 4-fluorophenyl | HCT116 | 7.34 | CAII, CAIX, CAXII Inhibition |

| 8a[16] | 4-OCH3 at X position | HCT-116 | 7.94 (72h) | Not Specified |

| 8a[16] | 4-OCH3 at X position | HepG2 | 7.94 (72h) | Not Specified |

| 8k[16] | - | MCF-7 | 11.32 (72h) | Not Specified |

| 3a[17] | 9-bromo | MCF-7 | Significant | Tubulin Binding |

| 3b[17] | 9-bromo, 4-fluorostyryl | MCF-7 | Significant | Tubulin Binding |

| 4e[17] | 4-fluorostyryl | MCF-7 | 62 | Halogen Interactions with Tubulin |

| Cinnamic acid derivative[18] | 3-bromo on aniline | A431 | 0.33 | EGFR Inhibition |

| Cinnamic acid derivative[18] | 3-chloro on aniline | A431 | 0.49 | EGFR Inhibition |

| 2-chloroquinazoline derivative[19] | 2-chloro | Various | Micromolar range | Tubulin Polymerization Inhibition |

Experimental Protocols

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[7][20] Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[20]

-

Compound Treatment: Treat the cells with various concentrations of the halogenated quinazoline derivative for 48-72 hours.[16]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[21]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[20]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[21]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[20]

Principle: This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[11] Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA.

Protocol:

-

Cell Treatment: Treat cells with the halogenated quinazoline derivative for a specified time (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[8][11]

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[11]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.[11]

-

Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.[11]

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. Halogenated quinazolines have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[22][23]

Mechanism of Action

The precise antimicrobial mechanisms of many halogenated quinazolines are still under investigation. However, it is believed that they may act by disrupting cell wall synthesis, inhibiting DNA gyrase, or interfering with other essential cellular processes.[6] The presence and position of halogen substituents on the quinazoline ring have been shown to be crucial for antimicrobial potency.[6]

Quantitative Data Summary: Antimicrobial Activity

| Compound Class | Halogen/Other Substituent | Target Organism | MIC (µg/mL) |

| Thiazoloquinazolines[23] | Trifluoromethyl, Trichloro-λ4-tellanyl | Staphylococcus aureus | 62.5 (MIC and MBC) |

| Thiazoloquinazolines[23] | - | Candida albicans | 31.25 |

| Thiazoloquinazolines[23] | - | Saccharomyces cerevisiae | 31.25 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10][24] The broth microdilution method is a standard technique for determining MIC values.[24]

Protocol:

-

Compound Preparation: Prepare a series of twofold dilutions of the halogenated quinazoline in a 96-well microtiter plate using an appropriate broth medium.[24]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a 0.5 McFarland standard.[24]

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[24]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[10]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a variety of diseases. Halogenated quinazolines have been investigated for their potential to mitigate inflammatory responses.[24][25]

Mechanism of Action

The anti-inflammatory effects of halogenated quinazolines are often attributed to their ability to inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), or to suppress the production of inflammatory mediators like prostaglandins and cytokines.[25][26] Some derivatives have also been shown to inhibit TNF-α.[27]

In Vivo Efficacy Data

| Compound Class/Reference | Halogen/Other Substituent | Animal Model | Effect |

| Quinazolonoformazans[17] | Various substitutions | Carrageenan-induced rat paw edema | 26-57% protection at 100 mg/kg |

| 6-bromo-substituted-quinazolinone[26] | 6-bromo | Not specified | Most potent in series |

| 6- and 7-aminoquinazoline derivatives[27] | Amino substitution | In vivo mouse model of pulmonary inflammation | Potent TNF-α inhibitors |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Principle: This is a widely used in vivo model to screen for acute anti-inflammatory activity.[28][29] Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema.[28]

Protocol:

-

Animal Dosing: Administer the halogenated quinazoline derivative or a reference anti-inflammatory drug (e.g., indomethacin) to rats, typically via oral or intraperitoneal injection.[29]

-

Induction of Edema: After a set period (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.[28]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[28]

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.[29]

Central Nervous System (CNS) Activity: Exploring Neuropharmacological Potential

Quinazoline derivatives have also been explored for their effects on the central nervous system, with some halogenated analogs showing potential as CNS depressants, anticonvulsants, and modulators of GABA-A receptors.[30][31][32]

Mechanism of Action

The CNS effects of halogenated quinazolines can be mediated through various mechanisms. For example, some derivatives act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA.[16][32] This mechanism is similar to that of benzodiazepines.

Signaling Pathway Diagram: GABA-A Receptor Modulation

Caption: Halogenated quinazolines can enhance GABA-A receptor-mediated inhibition.

In Vivo Efficacy Data

| Compound Class/Reference | Halogen/Other Substituent | Animal Model | Effect |

| 2-(fluoromethyl) analogues[31] | 2-(fluoromethyl) | Mice | More potent CNS depressant activity and less toxicity than parent compounds |

| 7a[33] | p-CH3-O-C6H4- | PTZ-induced seizure model in mice | 100% protection |

| 8b[33] | p-CN-C6H4- | PTZ-induced seizure model in mice | 100% protection |

Experimental Protocol: Locomotor Activity Test in Mice

Principle: This test is used to assess the stimulant or depressant effects of a compound on the CNS by measuring spontaneous motor activity.[12][34] A decrease in locomotor activity is indicative of CNS depression.[34]

Protocol:

-

Animal Acclimation: Acclimate the mice to the testing environment.

-

Compound Administration: Administer the halogenated quinazoline derivative or a vehicle control to the mice.[12]

-

Activity Monitoring: Place each mouse individually into a locomotor activity chamber equipped with infrared beams to detect movement.[12]

-

Data Recording: Record the number of beam breaks (an indicator of movement) over a specified period (e.g., 30-60 minutes).[12]

-

Data Analysis: Compare the locomotor activity of the treated group to that of the control group.

Conclusion and Future Perspectives

Halogenated quinazolines represent a versatile and highly promising class of compounds with a wide range of potential therapeutic applications. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, inflammation, and CNS disorders underscores their importance in modern drug discovery. The strategic incorporation of halogens has proven to be a key factor in optimizing the biological activity and pharmacokinetic properties of the quinazoline scaffold.

Future research in this area should continue to focus on the rational design of novel halogenated quinazoline derivatives with improved target selectivity and reduced off-target effects. A deeper understanding of their mechanisms of action, facilitated by the detailed experimental protocols outlined in this guide, will be crucial for their successful clinical translation. The continued exploration of this remarkable chemical space holds great promise for the development of next-generation therapeutics to address a multitude of unmet medical needs.

References

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI. Retrieved from [Link]

-

Recent Advances in Microtubule Targeting Agents for Cancer Therapy. (n.d.). MDPI. Retrieved from [Link]

-

Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2023). ACS Publications. Retrieved from [Link]

-

Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. (2023). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

-

Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds. (2012). Bentham Science. Retrieved from [Link]

-

Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. (2021). PubMed. Retrieved from [Link]

-

Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). Institute for Collaborative Biotechnology. Retrieved from [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]

-

Assaying cell cycle status using flow cytometry. (n.d.). PubMed. Retrieved from [Link]

-

Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship. (2024). PubMed. Retrieved from [Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI. Retrieved from [Link]

-

An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2017). Royal Society of Chemistry. Retrieved from [Link]

-

Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. (n.d.). PubMed. Retrieved from [Link]

-

Antimicrobial Activity of Halogen- and Chalcogen-Functionalized Thiazoloquinazolines. (2024). Bentham Science. Retrieved from [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved from [Link]

-

Locomotor Activity Test SOP. (n.d.). Portland VA Medical Center. Retrieved from [Link]

-

Antimicrobial Activity of Halogen- and Chalcogen-Functionalized Thiazoloquinazolines. (2023). ResearchGate. Retrieved from [Link]

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). PubMed. Retrieved from [Link]

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PubMed. Retrieved from [Link]

-

Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved from [Link]

-

Studies on biologically active halogenated compounds. 1. Synthesis and central nervous system depressant activity of 2-(fluoromethyl)-3-aryl-4(3H)-quinazolinone derivatives. (1982). ACS Publications. Retrieved from [Link]

-

Studies on biologically active halogenated compounds. 1. Synthesis and central nervous system depressant activity of 2-(fluoromethyl)-3-aryl-4(3H)-quinazolinone derivatives. (1982). PubMed. Retrieved from [Link]

-

Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. (n.d.). PubMed. Retrieved from [Link]

-

Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022). MDPI. Retrieved from [Link]

-

Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. (n.d.). PubMed. Retrieved from [Link]

-

Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (n.d.). PubMed. Retrieved from [Link]

-

GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. (2022). MDPI. Retrieved from [Link]

-

A Comprehensive Review of Recent Advances in the Biological Activities of Quinazolines. (2022). PubMed. Retrieved from [Link]

-

MINIMAL INHIBITION CONCENTRATION (MIC) DETERMINATION. (n.d.). Retrieved from [Link]

-

A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. (2022). MDPI. Retrieved from [Link]

-

Evaluation of central nervous system (CNS) depressant activity of methanolic extract of Commelina diffusa Burm. in mice. (n.d.). SpringerMedizin.de. Retrieved from [Link]

-

Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. (2023). MDPI. Retrieved from [Link]

-

IC50 values of the test compounds against the three cancer cell lines. (n.d.). ResearchGate. Retrieved from [Link]

-

Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha. (2001). PubMed. Retrieved from [Link]

-

A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. (2012). Semantic Scholar. Retrieved from [Link]

-

Synthesis and anticonvulsant evaluation of some novel 4(3H)-quinazolinones. (2011). Semantic Scholar. Retrieved from [Link]

-

An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI. Retrieved from [Link]

-

Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022). MDPI. Retrieved from [Link]

-

Study of CNS depressant and behavioral activity of an ethanol extract of Achyranthes Aspera (Chirchita) in mouse model. (n.d.). PubMed. Retrieved from [Link]

-

Recent advances in the biological activity of quinazoline. (2023). ResearchGate. Retrieved from [Link]

-

Study of central nervous system depressant and behavioral activity of an ethanol extract of Achyranthes aspera (Agadha) in different animal models. (n.d.). PubMed. Retrieved from [Link]

-

Lead quinazolines are efficacious in vivo. Mice were administered a... (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, analgesic and anti-inflammatory evaluation of some novel quinazoline derivatives. (2007). PubMed. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchhub.com [researchhub.com]

- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. clyte.tech [clyte.tech]

- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 11. wp.uthscsa.edu [wp.uthscsa.edu]

- 12. va.gov [va.gov]

- 13. Cell Cycle Protocols [bdbiosciences.com]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. nanocellect.com [nanocellect.com]

- 23. Two-color in vitro assay to visualize and quantify microtubule shaft dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. inotiv.com [inotiv.com]

- 29. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

- 34. Evaluation of central nervous system (CNS) depressant activity of methanolic extract of Commelina diffusa Burm. in mice | springermedizin.de [springermedizin.de]

6-Bromo-2-chloro-5-fluoroquinazoline: A Comprehensive Technical Guide for Advanced Research

For inquiries, please contact:

Introduction

6-Bromo-2-chloro-5-fluoroquinazoline is a key heterocyclic building block of significant interest to researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry. Its unique structural features, including three distinct halogen substituents on the quinazoline core, offer a versatile platform for the synthesis of a diverse array of complex molecules. The quinazoline scaffold itself is a well-established pharmacophore, forming the core of numerous approved therapeutic agents, particularly in oncology.[1] This guide provides an in-depth analysis of the synthesis, reactivity, and potential applications of this compound, with a focus on its utility as a strategic intermediate in the development of novel kinase inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties influence its reactivity, solubility, and handling requirements.

| Property | Value | Source |

| CAS Number | 1036756-07-6 | [2] |

| Molecular Formula | C₈H₃BrClFN₂ | [3] |

| Molecular Weight | 261.48 g/mol | [3] |

| Appearance | Off-white to light yellow solid | - |

| InChI | InChI=1S/C8H3BrClFN2/c9-5-1-2-6-4(7(5)11)3-12-8(10)13-6/h1-3H | [3] |

| InChIKey | XCNARNYXKIGAJU-UHFFFAOYSA-N | [3] |

| SMILES | N1=C2C(C(F)=C(Br)C=C2)=CN=C1Cl | [3] |

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis would likely proceed in two key steps: cyclization to form the quinazolinone intermediate, followed by chlorination.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 6-Bromo-5-fluoro-3H-quinazolin-4-one

This step is analogous to the synthesis of other substituted quinazolinones from anthranilic acids.[4][5]

-

To a round-bottom flask, add 2-amino-5-bromo-4-fluorobenzoic acid (1.0 eq).

-

Add an excess of formamide (e.g., 10 eq) to serve as both a reactant and a solvent.

-

Heat the reaction mixture to 150-160 °C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

-

Add water to the mixture to further precipitate the product and dilute the formamide.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 6-Bromo-5-fluoro-3H-quinazolin-4-one.

Step 2: Synthesis of this compound

This chlorination step is a standard procedure for converting quinazolinones and quinolinones to their corresponding chlorides.[6][7][8]

-

In a well-ventilated fume hood, carefully add 6-Bromo-5-fluoro-3H-quinazolin-4-one (1.0 eq) to a round-bottom flask.

-

Add an excess of phosphorus oxychloride (POCl₃) (e.g., 10-15 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the mixture to reflux (approximately 105-110 °C) and stir for 3-5 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. This is a highly exothermic reaction.

-

Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution, until the pH is approximately 7-8.

-

The product should precipitate as a solid. Collect the solid by vacuum filtration, wash with water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques. While a comprehensive set of published spectra for this specific molecule is not available, data can be obtained from commercial suppliers or predicted based on its structure.[2][3]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the halogen substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak, which will exhibit a characteristic isotopic pattern due to the presence of both bromine and chlorine atoms.

Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the differential reactivity of its halogen substituents. This allows for selective and sequential functionalization of the quinazoline core, making it a powerful tool in combinatorial chemistry and targeted drug synthesis.

Nucleophilic Aromatic Substitution (SₙAr) at the 2-Chloro Position

The 2-chloro substituent of the quinazoline ring is activated towards nucleophilic aromatic substitution (SₙAr) by the electron-withdrawing effect of the adjacent nitrogen atoms. This allows for the introduction of a variety of nucleophiles, most commonly amines, to build the 4-anilinoquinazoline scaffold, which is a cornerstone of many kinase inhibitors.[9][10]

Representative Experimental Protocol for SₙAr with an Amine: [10]

-

To a solution of this compound (1.0 eq) in a suitable solvent such as 2-propanol or N,N-dimethylformamide (DMF), add the desired primary or secondary amine (1.1-1.5 eq).

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq), to scavenge the HCl generated during the reaction.

-

Heat the reaction mixture to reflux (typically 80-120 °C) and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Palladium-Catalyzed Cross-Coupling at the 6-Bromo Position

The 6-bromo position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The differential reactivity of C-Br versus C-Cl bonds in these reactions (reactivity order: I > Br > Cl) allows for selective functionalization of the 6-position while leaving the 2-chloro group intact for subsequent SₙAr reactions.[11][12][13][14]

Suzuki-Miyaura Coupling:

This reaction is widely used to form carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent.[13][14][15]

Representative Experimental Protocol for Suzuki-Miyaura Coupling: [11]

-

To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq), and a base such as sodium carbonate (Na₂CO₃) (2.0 eq).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The quinazoline scaffold is a privileged structure in the design of kinase inhibitors, with several FDA-approved drugs, such as Gefitinib and Erlotinib, targeting the Epidermal Growth Factor Receptor (EGFR) kinase.[1] The 6-bromo substituent has been shown to be a key feature in enhancing the potency and modulating the selectivity of these inhibitors.[1][16] this compound is an ideal starting material for the synthesis of novel kinase inhibitors due to its potential for derivatization at both the 2- and 6-positions.

Targeting the EGFR Signaling Pathway

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. 4-Anilinoquinazoline derivatives are known to act as ATP-competitive inhibitors of EGFR, blocking the downstream signaling cascade.[17]

The synthesis of such inhibitors would involve a sequential reaction strategy, starting with a Suzuki coupling at the 6-position of this compound, followed by a nucleophilic aromatic substitution at the 2-position with a suitably substituted aniline. The fluorine at the 5-position can further enhance binding affinity and modulate the pharmacokinetic properties of the final compound.[10][17]

Safety and Handling

As with all research chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

This compound is a highly versatile and valuable research chemical for the synthesis of complex heterocyclic compounds. Its differential reactivity at the 2- and 6-positions provides a strategic advantage for the construction of diverse molecular libraries. The demonstrated importance of the 6-bromo-quinazoline scaffold in the development of potent kinase inhibitors, particularly for EGFR, highlights the significant potential of this compound in modern drug discovery programs. This guide provides a solid foundation for researchers to explore the rich chemistry of this compound and to leverage its properties in the quest for novel therapeutic agents.

References

-

Emami, L., Hassani, M., Mardaneh, P., Zare, F., Saeedi, M., Emami, M., Khabnadideh, S., & Sadeghian, S. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 1-18. [Link]

- Google Patents. (2018). A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline. In 5th International Conference on Mechatronics, Electronic, Industrial and Control Engineering (MEIC-16) (pp. 642-646). Atlantis Press. [Link]

-

Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Journal of Clinical Case Reports and Trials, 2(2). [Link]

-

Kumar, A., & Rajput, C. S. (2010). Synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(2), 366-373. [Link]

-

Smith, C. D., McRae, K. J., & Abell, A. D. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of organic chemistry, 73(24), 9872–9875. [Link]

-

ResearchGate. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]

-

CP Lab Safety. (2025). This compound, min 97%, 100 mg. [Link]

-

Wikipedia. (2025). Suzuki reaction. [Link]

-

SpectraBase. 6-Bromoquinoline - Optional[13C NMR] - Chemical Shifts. [Link]

-

SpectraBase. 6-Bromo-2-chloro-4-methylquinazoline - Optional[MS (GC)] - Spectrum. [Link]

-

PubChem. 6-Bromo-2-chloroquinoline. [Link]

-

PubChem. 6-Bromo-2-chloro-4-methylquinazoline. [Link]

-

Gazitúa, M., et al. (2020). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 25(24), 6006. [Link]

-

Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Abdel-Maksoud, M. S., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Pharmaceuticals, 15(6), 729. [Link]

- Google P

-

El-Sayed, M. A. A., et al. (2018). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Future Medicinal Chemistry, 10(10), 1187-1202. [Link]

-

ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Link]

Sources

- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1036756-07-6|this compound|BLD Pharm [bldpharm.com]

- 3. 6-BroMo-2-chloro-5-fluoro-quinazoline(1036756-07-6) 1H NMR [m.chemicalbook.com]

- 4. mediresonline.org [mediresonline.org]

- 5. rjpbcs.com [rjpbcs.com]

- 6. 6-Bromo-2-chloroquinazoline | 882672-05-1 [chemicalbook.com]

- 7. 6-BROMO-2-CHLORO-QUINOLINE | 1810-71-5 [chemicalbook.com]

- 8. atlantis-press.com [atlantis-press.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 13. Yoneda Labs [yonedalabs.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. youtube.com [youtube.com]

- 16. 6-Fluoroquinazoline|Pharmaceutical Intermediate|RUO [benchchem.com]

- 17. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Safety and handling precautions for 6-Bromo-2-chloro-5-fluoroquinazoline

An In-depth Technical Guide for the Safe Handling of 6-Bromo-2-chloro-5-fluoroquinazoline

Introduction: A Proactive Approach to Laboratory Safety

This guide adopts a foundational principle of chemical safety: in the absence of specific data, one must handle a compound with a degree of caution appropriate for its chemical class and structurally similar molecules. This document provides researchers, scientists, and drug development professionals with a detailed framework for the safe handling, storage, and disposal of this compound. The protocols herein are synthesized from safety data sheets (SDS) of analogous halogenated quinazolines and established best practices for managing potent research chemicals.[1]

Hazard Identification and GHS Classification

The primary hazards associated with halogenated aromatic compounds include irritation to the skin, eyes, and respiratory system, with potential for acute toxicity if ingested.[2][3][4] Based on data from structurally related compounds, this compound should be treated as a hazardous substance. The likely GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are summarized below.[5][6]

Table 1: Anticipated GHS Classification

| Hazard Class | Pictogram | Signal Word | Hazard Statement Code | Hazard Statement Description |

| Acute Toxicity, Oral (Category 4) | Warning | H302 | Harmful if swallowed.[4][7] | |

| Skin Corrosion/Irritation (Category 2) | Warning | H315 | Causes skin irritation.[2][8][9] | |

| Serious Eye Damage/Irritation (Category 2) | Warning | H319 | Causes serious eye irritation.[2][8][9] | |

| Specific Target Organ Toxicity - Single Exposure (Category 3) | Warning | H335 | May cause respiratory irritation.[2][8][9] |

Causality: The presence of multiple halogen atoms (Bromine, Chlorine, Fluorine) on an aromatic quinazoline core enhances the molecule's reactivity and biological activity. These functional groups can interact with biological macromolecules, leading to irritant effects and potential toxicity upon exposure.